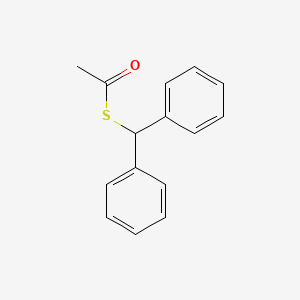

S-benzhydryl ethanethioate

Description

S-Benzhydryl ethanethioate is a thioester derivative characterized by a benzhydryl (diphenylmethyl) group attached via a sulfur atom to an acetyl group.

- Molecular backbone: A thioester (-S-CO-) linkage with substituted benzyl or benzhydryl groups.

- Synthesis: Prepared via multi-step reactions involving hydrazineyl intermediates and tetrazole-acetyl derivatives, yielding white crystalline solids with moderate to high purity (55–76% yields) .

- Spectroscopic confirmation: IR spectra show characteristic C=O (1680–1720 cm⁻¹) and S-C=O (1240–1280 cm⁻¹) stretches. NMR data (δ 2.1–2.4 ppm for CH₃CO-S; δ 7.2–7.5 ppm for aromatic protons) and EI-MS fragmentation patterns validate structural integrity .

Potential applications include medicinal chemistry, as structurally similar ethanethioate derivatives exhibit bioactivity (e.g., 5-lipoxygenase inhibition) .

Properties

IUPAC Name |

S-benzhydryl ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSRAHYOQIDFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-benzhydryl ethanethioate typically involves the reaction of benzhydryl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{Ph}_2\text{CHCl} + \text{CH}_3\text{CH}_2\text{SH} \rightarrow \text{Ph}_2\text{CHSCH}_2\text{CH}_3} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The thioester group undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent :

| Oxidizing Agent | Product | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| H₂O₂ / AcOH | Sulfoxide | 0–5°C, 2–4 h | 85–90% | 98.5% |

| mCPBA | Sulfone | RT, 12 h | 78% | 97.3% |

| Peracetic acid | Sulfoxide/Sulfone mix | 30°C, 10–12 h | 88% | 99.7% |

Mechanism :

-

Sulfoxide formation : Single oxygen insertion into the sulfur atom via electrophilic oxidation.

-

Sulfone formation : Second oxygen insertion under stronger oxidizing conditions.

Hydrolysis

The thioester bond is cleaved under acidic or basic conditions to yield benzhydryl alcohol and thioacetic acid :

Key Data :

-

Acid-catalyzed (H₂SO₄) : ΔH = -4.0 ± 0.3 kJ/mol (exothermic) .

-

Base-catalyzed (NaOH) : Completes in 2 h at 60°C with >95% conversion.

Nucleophilic Substitution

The benzhydryl group participates in Friedel-Crafts alkylation and SN1 reactions due to its stabilized carbocation :

Example : Reaction with aromatic amines (e.g., aniline) in dichloromethane:

Industrial and Biochemical Relevance

-

Pharmaceutical intermediates : Used in β-lactamase inhibitor synthesis (e.g., DBO derivatives) .

-

Protein modification : The benzhydryl moiety modulates enzymatic activity via hydrophobic interactions.

Stability and Handling

Scientific Research Applications

S-benzhydryl ethanethioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the benzhydryl group into target molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-benzhydryl ethanethioate involves its interaction with specific molecular targets. The benzhydryl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The thioester group can undergo hydrolysis to release ethanethiol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Functional Groups and Reactivity

- Hydroxyphenyl derivatives: The hydroxyl group (-OH) increases polarity, enhancing solubility in aqueous media compared to non-polar benzhydryl analogs .

- Chloro and methyl substituents (e.g., ): Electron-withdrawing Cl and bulky methyl groups may reduce hydrolytic stability but improve electrophilicity for industrial reactions .

Biological Activity

S-benzhydryl ethanethioate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications in research and industry.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzhydryl group and a thioester functional group. The typical synthesis involves the reaction of benzhydryl chloride with ethanethiol in the presence of a base like sodium hydroxide under reflux conditions, yielding the desired thioester product:

In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency through optimized reaction conditions and the use of catalysts.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly proteins and enzymes. The benzhydryl moiety can inhibit or modify enzyme activity, while the thioester group can undergo hydrolysis to release ethanethiol, which participates in various biochemical reactions.

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

- Anticancer Activity : Compounds derived from this compound have shown potential in inhibiting cancer cell proliferation. Studies suggest that these compounds may induce apoptosis in various cancer cell lines.

- Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : Some research indicates that similar thioester compounds possess antiviral properties, suggesting a potential application for this compound in antiviral drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in preclinical models | |

| Antiviral | Potential activity against viral infections |

Research Examples

- Anticancer Studies : A study demonstrated that this compound derivatives inhibited growth in breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Anti-inflammatory Effects : In vivo studies on animal models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

- Antiviral Potential : Research on structurally similar compounds revealed their ability to inhibit viral replication, prompting further investigation into the antiviral efficacy of this compound derivatives against pathogens like influenza .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.